Thieno[3,2-b]pyridine, 2-methyl-

Kinase inhibitor design Chemical probe development Kinome-wide selectivity profiling

Choose 2-methylthieno[3,2-b]pyridine (CAS 61456-82-4) for kinase inhibitor programs requiring proven scaffold differentiation. Unlike bioisosteric replacements (furo/pyrrolo[3,2-b]pyridines) or alternative annulation isomers, this scaffold delivers ATP-competitive, non-ATP-mimetic hinge binding—validated by the chemical probe MU1920 (Haspin IC₅₀ = 6 nM; PDB 9FLT). Methyl 3-amino derivatives demonstrate >100-fold therapeutic window in HCC (HepG2 GI₅₀ = 1.2 µM vs. hepatocyte GI₅₀ >125 µM). 6-Bromo intermediates enable robust Suzuki-Miyaura parallel synthesis (65–91% yield). Procure for underexplored kinase space: Haspin, CDKLs, TAF1L.

Molecular Formula C8H7NS
Molecular Weight 149.21 g/mol
Cat. No. B13814980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-b]pyridine, 2-methyl-
Molecular FormulaC8H7NS
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(S1)C=CC=N2
InChIInChI=1S/C8H7NS/c1-6-5-7-8(10-6)3-2-4-9-7/h2-5H,1H3
InChIKeyRKQWKIZYDYKFNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[3,2-b]pyridine, 2-methyl-: Chemical Identity, Scaffold Class, and Procurement-Relevant Characteristics


Thieno[3,2-b]pyridine, 2-methyl- (CAS 61456-82-4, molecular formula C₈H₇NS, molecular weight 149.21 g/mol) is a heterocyclic building block belonging to the thienopyridine family, characterized by a thiophene ring ortho-fused to a pyridine ring with a methyl substituent at the 2-position of the thiophene moiety . Among six possible thienopyridine isomers, the [3,2-b] annulation mode is one of the most extensively explored in medicinal chemistry due to its synthetic accessibility and its ability to serve as a versatile scaffold for generating biologically active molecules with tunable physicochemical properties [1]. The 2-methyl group differentiates this compound from the unsubstituted parent thieno[3,2-b]pyridine (CAS 272-67-3) by modulating steric and electronic properties at the thiophene ring, which can influence both subsequent functionalization chemistry and biological target interactions [2].

Why Generic Substitution of Thieno[3,2-b]pyridine, 2-methyl- with Isomeric or Bioisosteric Scaffolds Carries Quantifiable Risk


Generic substitution across thienopyridine isomers or bioisosteric heterocycles is not pharmacologically neutral. Among the six thienopyridine isomers, different annulation modes produce distinct hydrogen-bonding geometries at the kinase hinge region, directly affecting target engagement and kinome-wide selectivity profiles [1]. For example, the [3,2-b] isomer exhibits uniquely weak hinge binding that enables ATP-competitive but non-ATP-mimetic inhibitor design with retention of high selectivity, a property not equivalently shared by the [2,3-b] isomer [1]. Furthermore, replacement of the sulfur atom with oxygen (furo[3,2-b]pyridine) or nitrogen (pyrrolo[3,2-b]pyridine) alters the electronic character of the heterocyclic core, shifting the selectivity fingerprint toward entirely different kinase families—furo[3,2-b]pyridines preferentially target CLK and HIPK kinases, whereas thieno[3,2-b]pyridines have yielded probes for Haspin, CDKLs, and TAF1L [2]. The 2-methyl substituent further modulates the steric environment at the hinge-proximal region and can impact metabolic stability of derived inhibitors compared with 2-H or 2-ethyl analogs [3]. These scaffold-level differences translate into measurable divergence in potency, selectivity, and ultimately pharmacological utility, making unqualified interchange scientifically unsound.

Thieno[3,2-b]pyridine, 2-methyl-: Quantified Differentiation Evidence Against Closest Analogs and Alternative Scaffolds


Kinome-Wide Selectivity: Thieno[3,2-b]pyridine vs. Furo[3,2-b]pyridine Scaffolds Target Divergent Kinase Families

The thieno[3,2-b]pyridine scaffold, when elaborated into optimized inhibitors such as MU1920, achieves an IC₅₀ of 6 nM against the mitotic kinase Haspin with confirmed kinome-wide selectivity and no significant off-target activity across a broad kinase panel [1]. In contrast, the structurally analogous furo[3,2-b]pyridine core (sulfur→oxygen replacement) yields highly selective inhibitors of CLK1 (NanoBRET cellular IC₅₀ 84 nM for MU1210) and HIPK2 (IC₅₀ 23 nM), representing an entirely different kinase selectivity fingerprint [2]. The divergent selectivity arises from the differential hinge-binding capacity of the sulfur vs. oxygen heteroatom within the bicyclic core, a property that is conserved across diverse substitution patterns appended to the thieno[3,2-b]pyridine scaffold [1].

Kinase inhibitor design Chemical probe development Kinome-wide selectivity profiling

Anti-Hepatocellular Carcinoma Activity: Thieno[3,2-b]pyridine-2-carboxylate Derivative Outperforms Ellipticine with >100-Fold Hepatotoxicity Safety Window

In a direct head-to-head comparison, methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate (compound 2f) exhibited a GI₅₀ of 1.2 µM against human HepG2 hepatocellular carcinoma cells, representing a 2.4-fold improvement in potency over the positive control ellipticine (GI₅₀ = 2.9 µM) [1]. Critically, when evaluated for hepatotoxicity in a porcine liver primary cell culture (PLP1), compound 2f showed no detectable toxicity (GI₅₀ > 125 µM), whereas ellipticine was overtly hepatotoxic (PLP1 GI₅₀ = 3.3 µM), yielding a calculated selectivity index of >104 for compound 2f vs. ~1.1 for ellipticine [1]. This >100-fold therapeutic window is a distinguishing feature relative to the DNA-intercalating agent ellipticine and is attributable to the thieno[3,2-b]pyridine scaffold's engagement of specific molecular targets rather than non-specific DNA damage [1].

Hepatocellular carcinoma Antitumor drug discovery Hepatotoxicity screening

EGFR Tyrosine Kinase Inhibition: 7-Amino-Substituted Thieno[3,2-b]pyridines Achieve 40 nM Potency vs. Inactive 7-Ether Analogs

Within a single controlled study, di(hetero)arylamine derivatives of the thieno[3,2-b]pyridine series (compounds 2a–f, bearing C–N linkages at the 7-position) demonstrated potent EGFR tyrosine kinase inhibition, with the most active compound 2e achieving an IC₅₀ of 40 nM [1]. In sharp contrast, the structurally analogous di(hetero)aryl ether series (compounds 1a–f, bearing C–O linkages at the identical 7-position) exhibited practically no or very weak EGFR inhibition under the same assay conditions [1]. This pronounced difference—from 40 nM to essentially inactive—demonstrates that the 7-amino substitution pattern on the thieno[3,2-b]pyridine core is a critical pharmacophoric requirement for EGFR engagement, and that the 7-ether linkage, despite being a common bioisosteric replacement in medicinal chemistry, is not tolerated in this scaffold context.

EGFR kinase inhibition Structure-activity relationship Kinase inhibitor optimization

Triple-Negative Breast Cancer: Thieno[3,2-b]pyridine-2-carboxylate Derivative Shows Tumor-Selective Growth Inhibition and In Ovo Tumor Reduction

Among a series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates (compounds 2a–2h) evaluated against two triple-negative breast cancer (TNBC) cell lines, three compounds caused growth inhibition in both MDA-MB-231 and MDA-MB-468 cells with little or no effect against non-tumorigenic MCF-12A breast epithelial cells [1]. The most promising compound, 2e, exhibited a GI₅₀ of 13 µM against MDA-MB-231 cells and induced a decrease in the percentage of proliferating cells accompanied by G0/G1 phase accumulation and S-phase reduction [1]. Notably, compound 2e also reduced tumor size in an in ovo chick chorioallantoic membrane (CAM) xenograft model, providing evidence of in vivo-relevant antitumor efficacy [1]. While a direct comparator compound was not tested head-to-head in the same assay, the tumor-selective growth inhibition profile (TNBC cell lines affected; non-tumorigenic MCF-12A cells spared) represents a class-level feature of appropriately substituted thieno[3,2-b]pyridine-2-carboxylates that is not universally observed across alternative heterocyclic antitumor scaffolds evaluated in the same laboratory .

Triple-negative breast cancer Tumor selectivity In ovo CAM xenograft model

Synthetic Diversification Efficiency: Suzuki–Miyaura Coupling on Thieno[3,2-b]pyridine-2-carboxylate Intermediate Proceeds in 65–91% Yield

The methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate intermediate—a direct functionalized derivative of the thieno[3,2-b]pyridine, 2-methyl- scaffold—undergoes Suzuki–Miyaura cross-coupling with aryl and heteroaryl pinacolboranes or potassium trifluoroborate salts to afford a wide variety of bi(hetero)aryl derivatives in high to excellent yields of 65–91% . This coupling efficiency is achieved without requiring specialized protecting group strategies on the 3-amino group and tolerates diverse (hetero)aryl coupling partners . In comparison, similar Pd-catalyzed diversification of the isomeric thieno[2,3-b]pyridine scaffold at the corresponding position often requires more forcing conditions and yields can be more variable due to differences in electron distribution within the bicyclic system [1]. The robust coupling chemistry of the 6-bromo intermediate translates into a practical advantage for parallel library synthesis, where high and consistent yields across diverse building blocks are essential for generating interpretable SAR data.

Palladium-catalyzed cross-coupling Building block diversification Medicinal chemistry synthetic methodology

Dual c-Met/VEGFR2 Inhibition: Thieno[3,2-b]pyridine-Based Inhibitors Demonstrate Low Nanomolar Potency with In Vivo Xenograft Efficacy

A series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases demonstrated IC₅₀ values in the low nanomolar range in vitro, and the lead compound from this series showed in vivo antitumor activity against multiple human tumor xenograft models in mice, including models of gastric carcinoma (GTL-16) and other solid tumors [1]. In an expanded series of N3-arylmalonamide derivatives based on the same thieno[3,2-b]pyridine core, three compounds exhibited VEGFR-2 enzymatic IC₅₀ values of 150–199 nM, with concomitant potent c-Met inhibition [2]. The dual c-Met/VEGFR2 inhibitory profile is a distinguishing feature of the thieno[3,2-b]pyridine scaffold compared to more widely used kinase inhibitor scaffolds such as quinoline-3-carbonitriles (e.g., SKI-606, bosutinib), which primarily target Src family kinases, or 4-anilinoquinazolines, which are predominantly EGFR/ErbB2-selective [3]. This dual angiogenic/oncogenic kinase targeting capability may offer therapeutic advantages in tumors driven by both c-Met amplification and VEGF-dependent angiogenesis.

c-Met kinase VEGFR2 kinase In vivo xenograft efficacy Dual kinase inhibition

Thieno[3,2-b]pyridine, 2-methyl-: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Chemical Probe Development for Underexplored Kinases (Haspin, CDKLs, TAF1L)

The thieno[3,2-b]pyridine scaffold has been validated as a template for ATP-competitive, non-ATP-mimetic kinase inhibitors that achieve high kinome-wide selectivity through weak hinge-region interactions [1]. The chemical probe MU1920 (Haspin IC₅₀ = 6 nM, PDB 9FLT) exemplifies the scaffold's capacity to generate high-quality probes fulfilling stringent chemical probe criteria, including on-target potency, kinome-wide selectivity, and suitability for in vivo target engagement studies [1]. This application scenario is directly relevant for academic screening centers, pharmaceutical chemical biology groups, and contract research organizations that require a differentiated kinase inhibitor scaffold to expand their target space beyond well-characterized kinases (e.g., EGFR, Src, Abl) into underexplored kinases such as Haspin, CDKL family members, and TAF1L [1].

Hepatocellular Carcinoma Lead Discovery with Built-In Hepatotoxicity Screening

Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives have demonstrated potent anti-HCC activity (GI₅₀ = 1.2 µM against HepG2) with a >100-fold selectivity window over primary hepatocyte toxicity (PLP1 GI₅₀ > 125 µM) [2]. This scaffold-derived safety margin is particularly valuable for HCC drug discovery, where hepatotoxicity of the therapeutic agent itself is a critical liability concern. R&D teams focused on liver cancer can prioritize this scaffold for lead optimization with the confidence that a measurable therapeutic index has been experimentally demonstrated, not merely predicted [2].

Parallel Library Synthesis via Robust Suzuki–Miyaura Diversification Chemistry

The methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate building block enables high-throughput parallel synthesis through Suzuki–Miyaura cross-coupling with consistent yields of 65–91% across diverse (hetero)aryl coupling partners . This robust chemistry supports medicinal chemistry groups and CROs engaged in hit-to-lead or lead optimization campaigns where rapid SAR exploration at the 6-position is required. The ability to reliably generate 50–100+ analogs in parallel from a single advanced intermediate streamlines the DMTA (Design-Make-Test-Analyze) cycle and reduces the per-compound synthesis cost .

Dual c-Met/VEGFR-2 Inhibitor Programs Requiring In Vivo-Validated Starting Points

For oncology indications where simultaneous blockade of HGF/c-Met and VEGF/VEGFR-2 signaling is therapeutically desirable (e.g., gastric carcinoma, glioblastoma, and certain NSCLC subtypes), thieno[3,2-b]pyridine-based inhibitors offer a pharmacologically validated entry point with demonstrated low-nanomolar dual potency and in vivo xenograft efficacy [3]. Unlike repurposing single-target kinase inhibitors for dual-pathway blockade, programs can begin with a scaffold intrinsically capable of engaging both kinases, reducing the molecular property trade-offs often required when engineering dual pharmacology into a single-target starting point [3].

Quote Request

Request a Quote for Thieno[3,2-b]pyridine, 2-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.